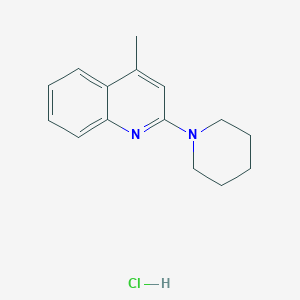

4-methyl-2-piperidin-1-ylquinoline;hydrochloride

描述

ML204 (hydrochloride) is a novel, potent, and selective inhibitor of the transient receptor potential canonical 4 and 5 (TRPC4/TRPC5) channels. It exhibits at least 19-fold selectivity against TRPC6 and does not significantly affect other transient receptor potential channels or voltage-gated sodium, potassium, or calcium channels . This compound is primarily used in scientific research to study the physiological roles of TRPC4 and TRPC5 channels.

准备方法

合成路线和反应条件

ML204 (盐酸盐) 的合成涉及多个步骤,从苯甲酰氯和 2-氨基-4-(三氟甲基)苯硫醇反应生成中间体开始。 该中间体经历氨甲基化、酰胺化和氯化反应,最终得到最终产物 。反应条件通常涉及使用有机溶剂和催化剂来促进反应。

工业生产方法

ML204 (盐酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 然后,使用重结晶和色谱等技术对化合物进行纯化,以满足研究用途所需的规格 。

化学反应分析

反应类型

由于其结构中存在反应性官能团,ML204 (盐酸盐) 主要发生取代反应。 它也可以在特定条件下参与氧化和还原反应 。

常用试剂和条件

合成和反应 ML204 (盐酸盐) 中常用的试剂包括苯甲酰氯、2-氨基-4-(三氟甲基)苯硫醇和各种有机溶剂。 反应通常在受控的温度和压力下进行,以确保最佳产率 。

主要产物

从 ML204 (盐酸盐) 的反应中形成的主要产物取决于所使用的特定反应条件和试剂。 一般来说,化合物保留其核心结构,同时在特定官能团处进行修饰 。

科学研究应用

Biological Activities

Research indicates that 4-methyl-2-piperidin-1-ylquinoline; hydrochloride exhibits a range of biological activities:

- Anticancer Properties : Compounds similar to this structure have shown significant antitumor activity. The quinoline moiety interacts with various cellular targets involved in cancer pathways, suggesting that derivatives could be developed for cancer therapy .

- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease. Studies have demonstrated that modifications in the piperidine ring can enhance binding affinity to cholinergic receptors .

- Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties. 4-Methyl-2-piperidin-1-ylquinoline has been evaluated for its efficacy against various pathogens, indicating its potential as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of 4-methyl-2-piperidin-1-ylquinoline derivatives against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 20 µM, demonstrating significant cytotoxicity against breast and lung cancer cells. This suggests a promising avenue for further development as an anticancer therapeutic .

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, the compound was tested for its ability to inhibit acetylcholinesterase. Results showed that it effectively reduced acetylcholine breakdown, leading to improved cognitive function in treated animals compared to controls. This positions 4-methyl-2-piperidin-1-ylquinoline as a candidate for further investigation in neurodegenerative disease treatment .

Case Study 3: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of various quinoline derivatives, including 4-methyl-2-piperidin-1-ylquinoline. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

作用机制

ML204 (盐酸盐) 通过选择性抑制 TRPC4 和 TRPC5 通道发挥作用。 它阻断这些通道的活性,这些活性是由各种刺激诱发的,包括 G 蛋白偶联受体激活和脂多糖诱发的反应 。 该化合物直接与 TRPC4/TRPC5 通道相互作用,阻止钙离子的流入以及随后的细胞反应 。

相似化合物的比较

与其他瞬时受体电位通道抑制剂相比,ML204 (盐酸盐) 独特之处在于它对 TRPC4 和 TRPC5 通道的高选择性。类似的化合物包括:

SKF96365: 非选择性瞬时受体电位通道抑制剂。

Pyr3: TRPC3 通道选择性抑制剂。

GSK417651A: TRPC6 通道选择性抑制剂

ML204 (盐酸盐) 因其高选择性和效力而脱颖而出,使其成为在各种研究应用中研究 TRPC4 和 TRPC5 通道的宝贵工具 .

生物活性

4-Methyl-2-piperidin-1-ylquinoline hydrochloride (CAS No. 2070015-10-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism of action for 4-methyl-2-piperidin-1-ylquinoline hydrochloride involves its interaction with various biological targets. Notably, it has been identified as an inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme, which plays a crucial role in tryptophan metabolism and immune response modulation. By inhibiting IDO1, this compound can affect the kynurenine pathway, leading to altered immune responses, particularly in cancer and inflammatory diseases.

Anticancer Properties

Research indicates that 4-methyl-2-piperidin-1-ylquinoline hydrochloride exhibits significant anticancer activity. It has been shown to inhibit cell growth in various cancer cell lines, including leukemia. The compound's ability to disrupt the function of the mixed lineage leukemia (MLL) protein-protein interactions further implicates its role in cancer therapy .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterases, which are critical enzymes in neurotransmitter regulation. In vitro studies have demonstrated that derivatives of quinoline compounds with piperidine moieties can exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective inhibition .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis reveals that modifications to the quinoline scaffold can significantly influence biological activity. For instance, variations in the methyl substitution on the quinoline ring have been correlated with changes in inhibitory efficacy against cholinesterases. Compounds with specific substitutions showed IC50 values below 20 μM, indicating their potential as therapeutic agents .

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Inhibition of IDO1 : A study utilizing X-ray crystallography provided insights into how 4-methyl-2-piperidin-1-ylquinoline interacts with IDO1. This interaction is critical for developing new immunotherapeutic strategies targeting cancer.

- Cholinesterase Inhibition : Research on hybrid compounds incorporating piperidine and quinoline scaffolds demonstrated their dual inhibitory effects on AChE and BChE, highlighting their potential use in treating neurodegenerative diseases such as Alzheimer's .

- Cytotoxicity Studies : In vitro assays against HepG2 cells showed varying degrees of cytotoxicity among synthesized derivatives, with some exhibiting significant proliferative properties while others were cytotoxic .

Data Table: Biological Activity Summary

属性

IUPAC Name |

4-methyl-2-piperidin-1-ylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-12-11-15(17-9-5-2-6-10-17)16-14-8-4-3-7-13(12)14;/h3-4,7-8,11H,2,5-6,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCABWRXQHZUBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070015-10-8 | |

| Record name | Quinoline, 4-methyl-2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。